molecular formula C10H20N2O2 B2995855 Tert-butyl 2-(piperazin-1-yl)acetate CAS No. 112257-22-4; 827614-56-2

Tert-butyl 2-(piperazin-1-yl)acetate

Cat. No.: B2995855
CAS No.: 112257-22-4; 827614-56-2
M. Wt: 200.282
InChI Key: JOJBGPBSHQZRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(piperazin-1-yl)acetate is a valuable bifunctional building block in medicinal chemistry, designed for the synthesis of novel pharmacologically active compounds. Its structure features a piperazine ring, a privileged scaffold in drug design, which can be functionalized at the secondary amine to explore structure-activity relationships (SAR). This reagent is particularly significant in the development of potent and selective ligands for G protein-coupled receptors (GPCRs). Research has demonstrated its application as a key intermediate in the synthesis of purine-based antagonists for the human type 1 cannabinoid receptor (hCB1) . Incorporating this piperazine acetamide moiety allows chemists to target specific polar regions within the receptor's binding pocket, potentially leading to compounds with improved hCB1 potency, high selectivity over hCB2, and optimized physical properties for reduced central nervous system (CNS) penetration . Beyond this specific application, the tert-butyl ester acts as a protected carboxylic acid, while the piperazine nitrogen serves as a versatile handle for further derivatization with alkyl, aryl, sulfonamide, or urea groups, making it a nitrogen heterocycle-based linker (NHBL) for constructing more complex molecules in drug discovery programs .

Properties

IUPAC Name

tert-butyl 2-piperazin-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-12-6-4-11-5-7-12/h11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJBGPBSHQZRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90920708
Record name tert-Butyl (piperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112257-22-4
Record name tert-Butyl (piperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 2-piperazinoacetate
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Comparison with Similar Compounds

Protecting Group Strategies

  • Tert-butyl esters (e.g., the target compound) are favored for their stability under basic conditions and ease of deprotection with acids (e.g., TFA).
  • Boc-protected analogues (e.g., 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid) offer orthogonal protection for amines but require harsher deprotection conditions (e.g., HCl/dioxane).
  • Fmoc-protected derivatives (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid) are preferred in solid-phase peptide synthesis due to mild base-labile cleavage.

Solubility and Bioavailability

  • The tert-butyl group in the target compound improves lipophilicity, enhancing membrane permeability, whereas ethyl ester derivatives (e.g., compound 10m) exhibit higher aqueous solubility due to reduced steric hindrance.
  • Bromine-substituted analogues (e.g., Ethyl 2-(4-(5-bromopyrimidin-2-yl)piperazin-1-yl)acetate) show increased reactivity in cross-coupling reactions but lower solubility in aqueous media.

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